molecular formula C9H17BrMg B12546168 Magnesium, bromo-8-nonenyl- CAS No. 142524-63-8

Magnesium, bromo-8-nonenyl-

Cat. No.: B12546168
CAS No.: 142524-63-8
M. Wt: 229.44 g/mol
InChI Key: IWXZEYJLGPFOOR-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Organomagnesium Reagents in Synthetic Chemistry

The journey of organomagnesium reagents, commonly known as Grignard reagents, marks a pivotal moment in the history of synthetic chemistry. rsc.org Their discovery in 1900 by French chemist François Auguste Victor Grignard revolutionized the formation of carbon-carbon bonds, a fundamental process in building complex organic molecules. rsc.orgwikipedia.org For this groundbreaking work, Grignard was awarded the Nobel Prize in Chemistry in 1912. rsc.orgorganic-chemistry.orgnih.gov

Initially, Grignard reagents were prepared by reacting an organic halide with magnesium metal in an ether-based solvent. acs.orgacs.org This method, while effective, has evolved significantly over the past century. acs.org Early research by Wilhelm Schlenk revealed that the simple "RMgX" formula is an oversimplification, with a complex equilibrium existing in solution, now known as the Schlenk Equilibrium. acs.org

The evolution of these reagents has seen the development of more specialized and functionalized variants. researchgate.net Modern synthetic chemistry has witnessed the advent of "turbo-Grignard reagents," which exhibit enhanced reactivity and functional group tolerance. researchgate.net The combination of Grignard reagents with transition metal catalysts has further expanded their utility, enabling a wide array of cross-coupling reactions. acs.org

Overview of Magnesium, bromo-8-nonenyl- as a Specialized Grignard Reagent

Magnesium, bromo-8-nonenyl- is an example of a specialized Grignard reagent, falling into the category of alkenyl Grignard reagents. Its structure incorporates a nine-carbon chain with a terminal double bond and a magnesium bromide moiety at the other end. This bifunctional nature, possessing both a nucleophilic carbon-magnesium bond and a reactive alkene, makes it a valuable tool in multi-step organic synthesis.

This reagent is not typically a standard, off-the-shelf chemical but is prepared for specific synthetic purposes. Its application is notably documented in the total synthesis of complex natural products, such as marine oxylipids. sfu.casfu.ca In these syntheses, it serves as a key building block, allowing for the introduction of the 8-nonenyl side chain into a target molecule. For instance, it has been reacted with complex aldehydes to construct the carbon skeleton of these bioactive compounds. sfu.ca

The table below provides some of the known properties and identifiers for Magnesium, bromo-8-nonenyl-.

PropertyValue
Chemical Name Magnesium, bromo-8-nonenyl-
Synonyms 8-Nonenylmagnesium bromide
Molecular Formula C9H17BrMg
Molecular Weight 229.44 g/mol
CAS Number 142524-63-8

Table 1: Properties of Magnesium, bromo-8-nonenyl-. guidechem.com

Significance and Research Focus on Alkenyl Grignard Reagents in Modern Organic Synthesis

Alkenyl Grignard reagents, the class to which Magnesium, bromo-8-nonenyl- belongs, hold considerable significance in modern organic synthesis. Their ability to act as vinyl carbanion equivalents makes them powerful nucleophiles for creating carbon-carbon bonds. researchgate.net A primary area of their application is in transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org

Prominent examples of such reactions include the Kumada, Negishi, and Suzuki couplings. The Kumada coupling, for instance, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium, to form a new carbon-carbon bond. organic-chemistry.orgacs.orgnrochemistry.com Alkenyl Grignard reagents are particularly useful in these reactions for the synthesis of substituted alkenes and dienes with high stereoselectivity. acs.org Similarly, in Negishi couplings, organozinc reagents are often prepared from the corresponding Grignard reagent before coupling with an organic halide. illinois.edu

The development of functionalized Grignard reagents, including those with alkenyl groups, has been a major research focus. researchgate.netresearchgate.net The challenge lies in creating these highly reactive compounds without them reacting with other functional groups present in the molecule. researchgate.net The ability to prepare and use alkenyl Grignard reagents that tolerate a variety of functional groups has broadened their applicability in the synthesis of complex pharmaceuticals and other biologically active compounds. acs.orgresearchgate.net

Research Objectives and Scope of Academic Investigation

The academic investigation of Magnesium, bromo-8-nonenyl- is primarily driven by its utility in the total synthesis of complex natural products. The overarching research objective is to devise efficient and stereoselective synthetic routes to these target molecules. sfu.ca The use of this specific Grignard reagent is a strategic choice to introduce a long-chain alkenyl fragment, which is a common structural motif in various natural products, particularly marine-derived lipids. sfu.ca

The scope of investigation involving this reagent includes:

Optimization of Reaction Conditions: Research focuses on finding the ideal conditions for the reaction of Magnesium, bromo-8-nonenyl- with various electrophiles, such as complex aldehydes, to maximize the yield and stereoselectivity of the desired product. sfu.ca

Application in Total Synthesis: The primary context for the study of this reagent is its application as a key intermediate in the multi-step synthesis of molecules like the nematocidal oxylipids from Notheia anomala. sfu.ca

Exploration of Reactivity: While not extensively documented as a standalone study, its reactivity profile is explored within the context of these syntheses, particularly its addition to carbonyls.

The research is not aimed at exploring the fundamental properties of Magnesium, bromo-8-nonenyl- in isolation but rather at harnessing its specific structure and reactivity to achieve complex synthetic goals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

142524-63-8

Molecular Formula

C9H17BrMg

Molecular Weight

229.44 g/mol

IUPAC Name

magnesium;non-1-ene;bromide

InChI

InChI=1S/C9H17.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h3H,1-2,4-9H2;1H;/q-1;;+2/p-1

InChI Key

IWXZEYJLGPFOOR-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCCCCC=C.[Mg+2].[Br-]

Origin of Product

United States

Synthesis and Preparation of Magnesium, Bromo 8 Nonenyl

Preparation of 8-Bromonon-1-ene Precursor

The synthesis of Magnesium, bromo-8-nonenyl- commences with the preparation of its corresponding organic halide precursor, 8-bromonon-1-ene. The integrity of the terminal alkene functionality is paramount during the synthesis of this precursor.

Synthetic Routes to Long-Chain Terminal Alkenyl Halides

The synthesis of long-chain terminal alkenyl halides, such as 8-bromonon-1-ene, can be achieved through several established methodologies. A common approach involves the hydrohalogenation of a terminal diene. For instance, the reaction of 1,8-nonadiene with one equivalent of hydrogen bromide (HBr), often in the presence of a radical initiator like benzoyl peroxide, can selectively add HBr across one of the double bonds, yielding 8-bromonon-1-ene.

Another versatile method is the halide exchange reaction. Starting from a more readily available precursor like 8-chloronon-1-ene, a Finkelstein reaction using sodium bromide in a solvent such as acetone can effectively replace the chlorine atom with bromine.

Furthermore, the functionalization of a terminal diol, such as nonane-1,9-diol, offers another synthetic route. Selective monotosylation of one of the primary alcohol groups, followed by nucleophilic substitution with a bromide source like sodium bromide, and subsequent dehydration of the remaining alcohol functionality can lead to the desired 8-bromonon-1-ene.

Regioselective and Stereoselective Functionalization Approaches

Achieving high regioselectivity is crucial in the synthesis of terminal alkenyl halides to avoid the formation of isomeric impurities. In the case of hydrohalogenation of dienes, the use of radical conditions (anti-Markovnikov addition) is essential to ensure the bromine atom adds to the terminal carbon.

Stereoselectivity is generally not a concern in the synthesis of 8-bromonon-1-ene as no new stereocenters are created. However, in the synthesis of more complex alkenyl halides, stereoselective methods such as hydroboration-oxidation followed by conversion of the resulting alcohol to a halide can be employed to control the stereochemistry.

Direct Formation of Magnesium, bromo-8-nonenyl- (Grignard Reaction)

The direct reaction of 8-bromonon-1-ene with magnesium metal in an appropriate solvent yields Magnesium, bromo-8-nonenyl-. jk-sci.commasterorganicchemistry.com This reaction, a classic example of Grignard reagent formation, involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com

Optimization of Reaction Conditions and Parameters for Alkenyl Grignards

The successful formation of alkenyl Grignard reagents like Magnesium, bromo-8-nonenyl- is contingent upon meticulous control of reaction conditions. jk-sci.com Key parameters that require optimization include temperature, concentration of the alkyl halide, and the rate of addition. The reaction is typically initiated at a slightly elevated temperature, and once initiated, the exothermic nature of the reaction often necessitates cooling to maintain a controlled reaction rate and prevent side reactions such as Wurtz coupling. nih.gov The concentration of 8-bromonon-1-ene should be carefully managed; a high concentration can favor the formation of dimeric byproducts. nih.gov Slow, dropwise addition of the halide to the magnesium suspension is generally preferred to maintain a low instantaneous concentration and control the exotherm.

Influence of Solvent Systems (e.g., Ethers) and Additives on Grignard Formation Efficiency

The choice of solvent is critical for the successful formation and stabilization of Grignard reagents. adichemistry.combyjus.com Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are indispensable. adichemistry.com The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent and prevents its aggregation and precipitation. adichemistry.combyjus.com THF is often preferred for the formation of alkenyl Grignard reagents from the corresponding bromides due to its higher solvating power. adichemistry.com The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will react with the highly basic Grignard reagent, leading to its decomposition. byjus.com

Additives can also influence the efficiency of Grignard reagent formation. The addition of a small amount of iodine can help to activate the magnesium surface. Furthermore, the use of "turbo-Grignard" reagents, which are formed in the presence of lithium chloride (LiCl), can enhance the reactivity and solubility of the Grignard reagent.

SolventKey PropertiesImpact on Alkenyl Grignard Formation
Diethyl Ether (Et₂O)Lower boiling point (34.6 °C), good solvating ability.Commonly used, facilitates initiation, but can be less effective for less reactive halides.
Tetrahydrofuran (THF)Higher boiling point (66 °C), excellent solvating ability.Often the solvent of choice for alkenyl bromides, promotes higher yields and faster reaction rates. adichemistry.com
1,4-DioxaneHigher boiling point (101 °C), can precipitate MgX₂.Used to shift the Schlenk equilibrium, can be beneficial in certain applications.

Activation Strategies for Magnesium Metal in Alkenyl Grignard Synthesis

A significant challenge in Grignard reagent synthesis is the passivating oxide layer (MgO) that forms on the surface of the magnesium metal, which can inhibit the reaction. masterorganicchemistry.com Several activation strategies have been developed to overcome this issue.

Mechanical Activation: This involves physically disrupting the oxide layer. Methods include stirring the magnesium turnings vigorously in the absence of solvent before the reaction or using an ultrasonic bath during the reaction. masterorganicchemistry.com Crushing the magnesium turnings in situ can also expose a fresh, reactive surface.

Chemical Activation: The addition of activating agents is a common practice. A small crystal of iodine is often added at the beginning of the reaction. The iodine reacts with a small amount of magnesium to form magnesium iodide, which helps to etch the oxide layer. 1,2-Dibromoethane is another effective activating agent; its reaction with magnesium produces ethylene (B1197577) gas and magnesium bromide, cleaning the magnesium surface.

Rieke Metals: The use of highly reactive "Rieke magnesium" provides a significant advantage. Rieke magnesium is prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium or lithium. adichemistry.com This process generates a fine, black powder of magnesium with a very high surface area and devoid of an oxide layer, making it exceptionally reactive for the formation of Grignard reagents, even from less reactive organic halides. adichemistry.com

Activation MethodDescriptionAdvantagesDisadvantages
Mechanical Physical disruption of the oxide layer (e.g., stirring, sonication). masterorganicchemistry.comSimple, avoids chemical contaminants.Can be less effective for highly passivated magnesium.
Chemical Use of activating agents like iodine or 1,2-dibromoethane.Effective and widely used.Introduces small amounts of byproducts.
Rieke Magnesium Use of highly reactive, finely divided magnesium powder. adichemistry.comVery high reactivity, allows for Grignard formation from unreactive halides. adichemistry.comRequires separate preparation of the activated magnesium.

Mechanistic Pathways of Organomagnesium Reagent Formation from Organic Halides

The process is generally initiated at the surface of the magnesium metal, which is typically coated with a passivating layer of magnesium oxide or hydroxide that inhibits reaction. wikipedia.orgresearchgate.net Activation of the magnesium surface is often necessary and can be achieved through mechanical methods like crushing or sonication, or by using chemical activators such as iodine or 1,2-dibromoethane. wikipedia.org

The prevailing mechanism involves single-electron transfer (SET) from the magnesium metal to the organic halide (in this case, 8-bromo-1-nonene). This electron transfer is considered the rate-determining step. utexas.edu The transfer of one electron to the carbon-halogen bond results in the formation of a radical anion, which then fragments to form an organic radical (an 8-nonenyl radical) and a halide ion. utexas.edu

A proposed pathway involves the following steps:

Electron Transfer: An electron is transferred from the magnesium surface to the organic halide (RX).

RX + Mg → [RX]•⁻ Mg•⁺

Fragmentation: The radical anion rapidly dissociates.

[RX]•⁻ Mg•⁺ → R• + MgX

Radical Coupling: The organic radical (R•) and the magnesium halide species (MgX) combine on the metal surface.

R• + •MgX → RMgX

This mechanism is supported by the observation of side products that arise from radical dimerization (R-R) and disproportionation. alfredstate.edu Theoretical investigations and experimental evidence suggest that the reaction is highly dependent on the nature of the magnesium surface, with reactions initiating at dislocations and proceeding on the broader surface. alfredstate.edulibretexts.org While radical pathways are dominant for many alkyl halides, alternative non-radical or extremely short-lived radical pathways have been proposed for certain aryl and vinyl halides. researchgate.netrsc.org

StepDescriptionIntermediate Species
1. Initiation Single-Electron Transfer (SET) from the Mg surface to the organic halide.Radical anion ([RX]•⁻), Magnesium radical cation (Mg•⁺)
2. Fragmentation Dissociation of the radical anion.Organic radical (R•), Magnesium(I) halide (•MgX)
3. Combination Coupling of the organic radical and magnesium halide species on the surface.Organomagnesium halide (RMgX)

Alternative Synthetic Routes to 8-Nonenylmagnesium Species

While the direct reaction of an organic halide with magnesium metal is the traditional method, alternative routes have been developed to overcome some of its limitations, such as the need for activated magnesium and potential side reactions. These methods offer milder reaction conditions and greater functional group tolerance.

Transmetalation Methodologies for Grignard Reagent Generation (e.g., Halogen-Mg Exchange)

The halogen-magnesium exchange is a powerful alternative for the synthesis of organomagnesium reagents, including alkenyl species like 8-nonenylmagnesium bromide. nih.gov This method involves the reaction of an organic halide with a pre-formed organomagnesium reagent, transferring the magnesium from the reagent to the halide. wikipedia.org

A common exchange reagent is isopropylmagnesium chloride (i-PrMgCl). wikipedia.org The reaction equilibrium favors the formation of the more stable organomagnesium compound, which is typically the one where the organic group can better stabilize a negative charge. For alkenyl halides, this exchange proceeds efficiently. nih.gov

Reaction: i-PrMgCl + R-X → i-PrCl + R-MgX (where R-X is 8-bromo-1-nonene)

A significant advancement in this area is the use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl. clockss.orgresearchgate.net The presence of lithium chloride breaks up the dimeric and oligomeric structures of the Grignard reagent in solution, leading to a more reactive monomeric species. clockss.org This enhanced reactivity allows the halogen-magnesium exchange to occur much faster and at lower temperatures, often completing within hours at temperatures as low as -40 °C. clockss.org

Advantages of Halogen-Mg Exchange:

Functional Group Tolerance: This method is compatible with a wide range of sensitive functional groups like esters, nitriles, and imines that would be attacked by the Grignard reagent under traditional formation conditions. nih.gov

Mild Conditions: The reactions can often be performed at low temperatures, minimizing side reactions. clockss.org

Chemoselectivity: It allows for the selective formation of Grignard reagents from polyhalogenated compounds. For instance, an iodine-magnesium exchange can be performed selectively in the presence of a bromine atom. clockss.org

Homogeneous Solution: The reaction occurs in a homogeneous solution, avoiding the initiation and surface-related issues of the traditional method. clockss.org

Mechanochemical Approaches to Organomagnesium Compound Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient method for synthesizing organomagnesium compounds. researchgate.net This approach, typically performed in a ball mill, often reduces or eliminates the need for bulk solvents. organic-chemistry.org

In a typical mechanochemical synthesis, magnesium metal, the organic halide (8-bromo-1-nonene), and a catalytic amount of a solvent like tetrahydrofuran (THF) are placed in a milling jar with steel balls. organic-chemistry.org The high-energy impact from the milling process continuously breaks the passivating oxide layer on the magnesium surface, exposing fresh metal to react with the organic halide. researchgate.net

This technique has proven to be robust and can even be performed in the presence of air, a significant departure from the strict inert atmosphere required for traditional Grignard synthesis. organic-chemistry.org The efficiency of the mechanochemical approach allows for the formation of Grignard reagents from a variety of organic halides, including those that are poorly soluble in common ethereal solvents. organic-chemistry.org The resulting organomagnesium nucleophiles can then be used directly in subsequent reactions with various electrophiles by adding them to the same milling jar. researchgate.netorganic-chemistry.org

Synthesis MethodKey FeaturesAdvantagesDisadvantages
Traditional (Direct Insertion) Reaction of organic halide with Mg metal in an ether solvent. acs.orgWidely applicable, well-established.Requires inert atmosphere, dry solvents, Mg activation; potential for side reactions. wikipedia.orgbethunecollege.ac.in
Halogen-Magnesium Exchange Reaction of organic halide with a pre-formed Grignard reagent (e.g., iPrMgCl·LiCl). clockss.orgHigh functional group tolerance, mild conditions, homogeneous reaction. nih.govRequires a stoichiometric amount of a pre-formed Grignard reagent.
Mechanochemical Synthesis Use of a ball mill to react organic halide with Mg metal, often with minimal solvent. organic-chemistry.orgReduced solvent use, can be performed in air, efficient for poorly soluble substrates. researchgate.netorganic-chemistry.orgRequires specialized ball-milling equipment.

Reactivity and Mechanistic Investigations of Magnesium, Bromo 8 Nonenyl

Nucleophilic Addition Reactions with Diverse Electrophiles

The primary mode of reactivity for 8-nonenylmagnesium bromide is the nucleophilic addition of the 8-nonenyl carbanion to polarized multiple bonds. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium a powerful nucleophile and a strong base.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov The mechanism universally begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. nih.govresearchgate.netresearchgate.netnih.gov This attack breaks the C=O pi bond, generating a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield an alcohol. nih.govresearchgate.net

Aldehydes and Ketones: The reaction with aldehydes and ketones is a direct 1,2-addition to the carbonyl group. With 8-nonenylmagnesium bromide, reaction with an aldehyde (RCHO) produces a secondary alcohol, while reaction with a ketone (R₂C=O) yields a tertiary alcohol. nih.govacs.org These reactions are typically irreversible due to the high basicity of the Grignard reagent. nih.gov The process must be conducted under strictly anhydrous conditions, as any protic solvent will protonate the Grignard reagent, quenching its nucleophilicity. nih.govacs.org

Esters and Amides: Esters (RCOOR') react with two equivalents of 8-nonenylmagnesium bromide. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group (⁻OR') to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup. acs.org Amides (RCONR'₂) can also react, though they are generally less reactive than esters or ketones. The reaction typically requires higher temperatures and may result in the formation of ketones or tertiary alcohols, depending on the stability of the intermediate and the reaction conditions. wikipedia.org

Illustrative Reactions with Carbonyl Compounds

ElectrophileReagentExpected Product (after acidic workup)Reaction Type
Formaldehyde (CH₂O)Magnesium, bromo-8-nonenyl-Non-9-ene-1-ol1,2-Addition
Acetaldehyde (CH₃CHO)Magnesium, bromo-8-nonenyl-Undec-10-en-2-ol1,2-Addition
Acetone ((CH₃)₂CO)Magnesium, bromo-8-nonenyl-2-Methylundec-10-en-2-ol1,2-Addition
Ethyl Acetate (CH₃COOEt)Magnesium, bromo-8-nonenyl- (2 equiv.)2-Methylundec-10-en-2-olNucleophilic Acyl Substitution followed by 1,2-Addition

Addition to Nitriles and Imines

The nucleophilic character of 8-nonenylmagnesium bromide extends to carbon-nitrogen multiple bonds, providing pathways to ketones and amines.

Nitriles: Grignard reagents add to the electrophilic carbon of a nitrile (R-C≡N). nih.gov This addition forms a stable magnesium salt of an imine (an imine anion). nih.govnih.govacs.org Unlike reactions with esters, a second addition does not occur because the intermediate is negatively charged and thus unreactive towards another nucleophilic Grignard molecule. researchgate.netacs.org Subsequent hydrolysis of the imine intermediate with aqueous acid yields a ketone. nih.govnih.govacs.org This two-step sequence is a valuable method for ketone synthesis.

Imines: The reaction with imines (R₂C=NR') is analogous to the addition to carbonyls. The 8-nonenyl group attacks the imine carbon, forming a new C-C bond. After aqueous workup, the resulting magnesium amide salt is protonated to give a secondary or tertiary amine. Imines are generally less electrophilic than their carbonyl counterparts, and reactions can sometimes be sluggish or complicated by side reactions like enamine formation. researchgate.net Activation of the imine, for instance with a Lewis acid, can facilitate the nucleophilic addition. researchgate.net

Illustrative Reactions with Nitriles and Imines

ElectrophileReagentExpected Product (after acidic workup)Reaction Type
Acetonitrile (CH₃CN)Magnesium, bromo-8-nonenyl-Undec-10-en-2-oneNucleophilic Addition / Hydrolysis
N-Methylmethanimine (CH₂=NCH₃)Magnesium, bromo-8-nonenyl-N-Methyl-1-(non-8-en-1-yl)methanamine1,2-Addition

Conjugate (1,4-) Additions to α,β-Unsaturated Systems

When reacting with α,β-unsaturated carbonyl compounds, Grignard reagents like 8-nonenylmagnesium bromide can undergo two modes of addition: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon.

As a "hard" nucleophile, 8-nonenylmagnesium bromide is generally expected to favor the kinetically controlled 1,2-addition pathway, attacking the "harder" electrophilic carbonyl carbon. researchgate.netsci-hub.mk This results in the formation of an allylic alcohol after workup.

However, the regioselectivity can be reversed to favor 1,4-addition through the use of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). nih.govnih.govacs.orgacs.org In the presence of Cu(I), the Grignard reagent is converted in situ to an organocopper species. This "softer" nucleophile then preferentially attacks the "softer" electrophilic β-carbon of the unsaturated system. wikipedia.org The reaction proceeds via an enolate intermediate, which is then protonated at the α-carbon during workup to yield a saturated ketone. This copper-catalyzed conjugate addition is a powerful method for forming carbon-carbon bonds at the β-position of enones. nih.govresearchgate.net

Cross-Coupling Reactions

Beyond addition reactions, 8-nonenylmagnesium bromide can participate in the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Transition Metal-Catalyzed Coupling with Organic Halides (e.g., Kumada, Negishi-type)

Kumada-type Coupling: This reaction involves the direct coupling of a Grignard reagent with an organic halide (R'-X, where R' is typically aryl, vinyl, or alkyl) catalyzed by a nickel or palladium complex. nih.govresearchgate.netresearchgate.netwikipedia.org The catalytic cycle generally involves three steps: oxidative addition of the organic halide to the low-valent metal center (e.g., Pd(0)), transmetalation of the 8-nonenyl group from magnesium to the metal, and reductive elimination of the coupled product to regenerate the catalyst. nih.govresearchgate.netnih.gov This reaction allows for the direct connection of the 8-nonenyl chain to various organic scaffolds. A significant limitation is the incompatibility of the highly basic Grignard reagent with many functional groups. researchgate.netnih.gov

Negishi-type Coupling: The Negishi coupling involves an organozinc reagent instead of a Grignard reagent. nih.govacs.orgacs.orgacs.org To utilize 8-nonenylmagnesium bromide in this context, it would first undergo a transmetalation step with a zinc salt (e.g., ZnCl₂) to generate the corresponding 8-nonenylzinc bromide. This organozinc reagent is then coupled with an organic halide under palladium or nickel catalysis. nih.govacs.org The key advantage of the Negishi coupling is the lower basicity and higher functional group tolerance of the organozinc reagent compared to the Grignard precursor, broadening its synthetic utility. acs.orgacs.org

Homocoupling and Heterocoupling Reactions

Homocoupling: This reaction involves the coupling of two identical organometallic molecules. In the context of 8-nonenylmagnesium bromide, homocoupling would result in the formation of 1,17-octadecatriene. This is often an undesired side reaction in cross-coupling processes but can be synthetically useful if desired. Homocoupling can be promoted by the presence of certain transition metal catalysts (e.g., iron, cobalt, copper) and an oxidant. nih.govresearchgate.netnih.govacs.org For instance, treatment of a Grignard reagent with an oxidant like 1,2-dichloroethane (B1671644) in the presence of an iron catalyst can lead to efficient formation of the symmetrical dimer. acs.orgacs.org

Heterocoupling: This term broadly describes the coupling of two different organic fragments, which encompasses the Kumada and Negishi reactions discussed above. More specifically, it can refer to oxidative cross-coupling reactions where two different organometallic reagents are coupled in the presence of an oxidant. nih.govacs.org For example, a mixture of 8-nonenylmagnesium bromide and a different Grignard reagent (R'-MgBr) could, under specific catalytic conditions, yield the unsymmetrical cross-coupled product R-R'. The challenge in such reactions is controlling the selectivity to minimize the formation of the two possible homocoupled products. nih.gov

Substitution Reactions

Grignard reagents are powerful nucleophiles capable of forming new carbon-carbon bonds by attacking electrophilic centers.

The reaction of 8-nonenylmagnesium bromide with epoxides is a classic example of a nucleophilic substitution reaction that proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comreddit.com Due to significant ring strain, the three-membered ring of an epoxide is susceptible to opening upon attack by a strong nucleophile like a Grignard reagent. youtube.com

The reaction is highly regioselective. The nucleophilic carbon of the 8-nonenyl group attacks one of the electrophilic carbon atoms of the epoxide. Under the basic or neutral conditions typical for Grignard reactions, this attack occurs at the less sterically hindered carbon atom of the epoxide ring. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org This process involves a "backside attack," where the nucleophile approaches the carbon atom from the opposite side of the carbon-oxygen bond. organicchemistrytutor.commasterorganicchemistry.com Simultaneously with the formation of the new carbon-carbon bond, the carbon-oxygen bond of the epoxide cleaves, relieving the ring strain. masterorganicchemistry.com

This concerted mechanism results in an inversion of stereochemistry at the site of attack if the carbon is a stereocenter. organicchemistrytutor.com The initial product is a magnesium alkoxide, which is then protonated in a subsequent acidic workup step to yield the final alcohol product. masterorganicchemistry.comorganicchemistrytutor.com For instance, the reaction with ethylene (B1197577) oxide extends the carbon chain by two atoms, yielding a primary alcohol. libretexts.org

General Reaction of 8-nonenylmagnesium bromide with an Epoxide
Reaction scheme showing 8-nonenylmagnesium bromide reacting with a generic epoxide, followed by an acidic workup to produce a substituted alcohol. The 8-nonenyl group attacks the least substituted carbon of the epoxide ring.
The reaction proceeds in two steps: 1) Nucleophilic attack by the Grignard reagent on the epoxide ring in an ether solvent (like THF or Et₂O). 2) Protonation of the resulting magnesium alkoxide with an acid (e.g., H₃O⁺) to give the alcohol product.

Acid-Base and Exchange Reactions (e.g., Protonolysis, Schlenk Equilibrium)

The carbon-magnesium bond in Grignard reagents is highly polarized, with a significant partial negative charge on the carbon atom. This makes them not only strong nucleophiles but also exceptionally strong bases. masterorganicchemistry.compressbooks.pub

Protonolysis: 8-nonenylmagnesium bromide will readily react with any compound that has a proton more acidic than an alkene, including water, alcohols, and carboxylic acids. pressbooks.pubyoutube.com This acid-base reaction, known as protonolysis, is typically faster than nucleophilic addition. The 8-nonenyl carbanion abstracts a proton, forming the corresponding hydrocarbon (1-nonene) and a magnesium salt. pressbooks.publibretexts.org To prevent this undesired reaction, Grignard reactions must be carried out under strictly anhydrous conditions. libretexts.orglibretexts.org

Compound Approximate pKa Reaction with Grignard Reagent?
Water (H₂O)15.7Yes, vigorous protonolysis
Ethanol (CH₃CH₂OH)16Yes, vigorous protonolysis
Acetic Acid (CH₃COOH)4.8Yes, vigorous protonolysis
Terminal Alkynes (RC≡CH)25Yes, acts as an acid
Alkanes/Alkenes (R-H)~45-50No, Grignard is not a strong enough base

This table illustrates the strong basicity of Grignard reagents, which are conjugate bases of hydrocarbons with high pKa values.

Schlenk Equilibrium: In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. nih.gov

2 RMgX ⇌ MgR₂ + MgX₂

For 8-nonenylmagnesium bromide, the equilibrium would be:

2 C₉H₁₇MgBr ⇌ (C₉H₁₇)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic group. wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium generally favors the mixed Grignard reagent (RMgX). wikipedia.org The solvent molecules coordinate to the magnesium center, stabilizing the species in solution. libretexts.org The various species present in this equilibrium can have different reactivities, adding a layer of complexity to the mechanistic understanding of these reactions. nih.govresearchgate.net

Applications in Organic Synthesis and Precursors to Advanced Materials

Synthesis of Complex Alkenyl-Substituted Organic Molecules

Bromo-8-nonenyl-magnesium is a valuable reagent for introducing the 8-nonenyl group into a variety of organic frameworks. This long-chain alkenyl moiety can be crucial for the synthesis of complex natural products and their analogs, as well as other target molecules with specific steric and electronic properties. The Grignard carbon of bromo-8-nonenyl-magnesium readily attacks a wide range of electrophilic centers, including aldehydes, ketones, esters, and epoxides, leading to the formation of new carbon-carbon bonds.

For instance, the reaction of bromo-8-nonenyl-magnesium with an aldehyde produces a secondary alcohol containing the 8-nonenyl side chain. Similarly, its reaction with a ketone yields a tertiary alcohol. These reactions are fundamental in building up molecular complexity, providing intermediates that can be further elaborated. The terminal double bond of the introduced nonenyl group remains available for subsequent transformations, such as cross-metathesis, hydroboration-oxidation, or polymerization, further enhancing the synthetic utility of this reagent.

A representative reaction is the addition to a carbonyl compound, as shown in the following general scheme:

Reaction Scheme

Figure 1. General reaction of bromo-8-nonenyl-magnesium with a carbonyl compound.

This table summarizes the types of products obtained from the reaction of bromo-8-nonenyl-magnesium with various electrophiles.

ElectrophileProduct Type
AldehydeSecondary Alcohol
KetoneTertiary Alcohol
EsterTertiary Alcohol (after double addition)
EpoxidePrimary Alcohol (after ring-opening)
Carbon DioxideCarboxylic Acid

Stereoselective Synthesis Leveraging the 8-Nonenyl Moiety

The 8-nonenyl group can play a significant role in stereoselective synthesis. In reactions involving chiral substrates or catalysts, the long alkenyl chain can influence the stereochemical outcome of a reaction by creating a specific steric environment around the reacting center. For example, in the addition of bromo-8-nonenyl-magnesium to a chiral aldehyde, the nonenyl moiety can favor the formation of one diastereomer over the other due to non-covalent interactions in the transition state.

While specific studies detailing the stereoselective applications of bromo-8-nonenyl-magnesium are not abundant in the readily available literature, the principles of asymmetric synthesis suggest its potential in this area. The terminal double bond could also be a handle for directed reactions, where a catalyst coordinates to the alkene, thereby influencing the stereochemistry of a reaction at a different part of the molecule.

Construction of Macrocyclic Systems and Advanced Intermediates

The presence of a terminal double bond in the 8-nonenyl group makes bromo-8-nonenyl-magnesium an excellent precursor for the synthesis of macrocyclic compounds. After its addition to a suitable substrate, the resulting molecule possesses a long chain with a reactive handle at each end. Intramolecular reactions, such as ring-closing metathesis (RCM), can then be employed to form large rings, which are prevalent in many biologically active natural products and pharmaceuticals.

For example, if bromo-8-nonenyl-magnesium is reacted with a substrate that also contains a terminal alkene, the resulting diene can undergo RCM to form a macrocycle. The length of the nonenyl chain is particularly well-suited for the formation of medium to large rings, which are often challenging to synthesize via other methods.

The general strategy is outlined below:

Macrocyclization Scheme

Figure 2. General strategy for macrocyclization using bromo-8-nonenyl-magnesium and ring-closing metathesis.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Bromo-8-nonenyl-magnesium can be envisioned as a component in such reactions. For instance, it could act as the nucleophilic component in a Barbier-type reaction, where an aldehyde and an alkyl halide react in the presence of a metal, such as magnesium.

While specific examples of multi-component reactions explicitly employing bromo-8-nonenyl-magnesium are not extensively documented, its reactivity profile as a Grignard reagent makes it a suitable candidate for inclusion in the design of new MCRs. The incorporation of the long alkenyl chain via an MCR would provide a rapid route to complex and functionalized molecules.

Building Block for Specialized Organic Compounds (e.g., Polymer Monomers, Fine Chemicals)

The terminal double bond of the 8-nonenyl group makes molecules derived from bromo-8-nonenyl-magnesium valuable as monomers for polymerization reactions. For example, after incorporation into a larger molecule, this terminal alkene can participate in addition polymerization or ring-opening metathesis polymerization (ROMP) to produce polymers with long, flexible side chains. These side chains can influence the physical properties of the resulting polymer, such as its glass transition temperature, crystallinity, and solubility.

Furthermore, bromo-8-nonenyl-magnesium serves as a building block for the synthesis of various fine chemicals. The ability to introduce a nine-carbon chain with a terminal reactive site (the double bond) opens up possibilities for the synthesis of fragrances, pheromones, and other specialty chemicals that require specific long-chain architectures.

Spectroscopic and Structural Elucidation of Magnesium, Bromo 8 Nonenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a primary tool for confirming the structure of organometallic compounds in solution. walisongo.ac.id For a Grignard reagent such as Magnesium, bromo-8-nonenyl-, both proton (¹H) and carbon-13 (¹³C) NMR are essential for mapping the carbon framework and identifying the key functional groups.

The ¹H and ¹³C NMR spectra of Magnesium, bromo-8-nonenyl- are expected to show characteristic signals that confirm the presence of the 8-nonenyl chain. The formation of the C-Mg bond significantly influences the chemical shifts of the adjacent protons and carbons.

¹H NMR Spectroscopy : The protons on the carbon directly bonded to the magnesium atom (C1) are expected to be shifted significantly upfield (to a lower ppm value) compared to a typical alkane, due to the shielding effect of the electropositive magnesium. The terminal vinyl group protons (=CH₂) and the internal vinyl proton (-CH=) at the C8 and C9 positions would appear in the typical alkene region (around 4.9-5.8 ppm). The remaining methylene (B1212753) protons along the alkyl chain would resonate in the 1.2-2.2 ppm range.

¹³C NMR Spectroscopy : The ¹³C spectrum provides a clear map of the carbon skeleton. The C1 carbon, directly attached to magnesium, is expected to show a pronounced upfield shift. researchgate.net The carbons of the terminal double bond (C8 and C9) would appear in the characteristic downfield region for sp² carbons (typically 114-140 ppm). The intervening sp³ hybridized carbons of the chain would be found in the standard aliphatic region. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Magnesium, bromo-8-nonenyl-

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1 (-CH₂-MgBr)~ -0.5 to 0.5~ 10 - 20Significant upfield shift due to C-Mg bond.
2-7 (-CH₂-)~ 1.2 - 2.2~ 25 - 35Typical aliphatic methylene range.
8 (=CH-)~ 5.7 - 5.9~ 138 - 140Terminal alkene proton.
9 (=CH₂)~ 4.9 - 5.1~ 114 - 116Terminal alkene protons.

To unambiguously assign the signals and confirm the connectivity of the carbon chain, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. youtube.com Cross-peaks would appear between adjacent protons, allowing for the tracing of the entire spin system from the C1 methylene protons through the alkyl chain to the terminal vinyl protons at C8 and C9. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. columbia.edu Each cross-peak in the HSQC spectrum would link a specific proton signal on one axis to its attached carbon signal on the other, confirming the assignments made in the 1D spectra. researchgate.net For example, the upfield proton signal near 0 ppm would show a correlation to the upfield carbon signal of C1.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for piecing together the molecular structure by connecting fragments. For instance, the protons at C2 would show correlations to carbons C1 and C3, and the protons on the terminal vinyl group (C9) would show correlations to the C8 carbon, confirming the structure of the double bond and its position at the end of the chain. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) of Grignard reagents is challenging due to their high reactivity and non-volatility. Techniques like Cold-Spray Ionization (CSI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are more suitable than conventional methods. nih.govacs.org The analysis can reveal the molecular mass and information about aggregation states. acs.org

For Magnesium, bromo-8-nonenyl- (C₉H₁₇BrMg), the theoretical monoisotopic mass is approximately 228.036 Da. The mass spectrum would be complicated by the isotopic distribution of magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) and bromine (⁷⁹Br, ⁸¹Br), leading to a characteristic pattern of peaks for any magnesium- and bromine-containing ion. The analysis might detect not only the monomeric Grignard reagent but also larger clusters or species formed through the Schlenk equilibrium. nih.govacs.org Fragmentation analysis could provide further structural information, though it is often complex for organometallic species.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. scribd.com

Infrared (IR) Spectroscopy : The IR spectrum of Magnesium, bromo-8-nonenyl- would be dominated by the vibrations of the nonenyl carbon chain. Key expected absorption bands include:

~3075 cm⁻¹ : =C-H stretching of the terminal alkene.

2850-2960 cm⁻¹ : C-H stretching of the aliphatic methylene groups.

~1640 cm⁻¹ : C=C stretching of the terminal double bond.

~910 cm⁻¹ and 990 cm⁻¹ : Out-of-plane C-H bending (wagging) of the vinyl group. The C-Mg stretching vibration is expected in the far-infrared region (typically below 400 cm⁻¹), which can be difficult to observe with standard instruments. scribd.com

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds with high polarizability. libretexts.org The C=C stretch at ~1640 cm⁻¹ is expected to be strong in the Raman spectrum. The symmetric C-H stretching modes would also be visible. researchgate.net Raman spectroscopy is especially useful for studying metal-ligand bonds, and the C-Mg stretch, while weak in the IR, may be more readily observable in the Raman spectrum. libretexts.orgwikipedia.org

Table 2: Key Vibrational Frequencies for Magnesium, bromo-8-nonenyl-

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
=C-H Stretch~3075IR, Raman
-C-H Stretch (aliphatic)2850 - 2960IR, Raman
C=C Stretch~1640IR, Strong in Raman
=CH₂ Wag~910, ~990IR
C-Mg Stretch< 400Far-IR, Raman

X-ray Crystallography of Stable Adducts or Derived Complexes

Obtaining single crystals of a simple Grignard reagent suitable for X-ray diffraction is often impossible due to their reactivity and tendency to exist as complex mixtures in solution. However, stable crystalline adducts can be formed with coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, or with other ligands. acs.orgnih.gov

X-ray crystallographic analysis of such an adduct of Magnesium, bromo-8-nonenyl- would provide definitive structural information in the solid state. nih.gov It would reveal precise bond lengths, bond angles, and the coordination geometry around the magnesium center. Typically, in ether adducts, the magnesium atom adopts a distorted tetrahedral geometry, coordinated to the bromine atom, the C1 carbon of the nonenyl group, and two oxygen atoms from the solvent molecules. nih.govwikipedia.org This analysis would confirm the covalent C-Mg bond and provide invaluable data on how the reagent exists in a coordinated, solid-state form.

Computational Chemistry and Theoretical Modeling of Magnesium, Bromo 8 Nonenyl

Electronic Structure Calculations (e.g., DFT) on Grignard Reagent Species

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of Grignard reagents. researchgate.netrsc.org These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the crucial carbon-magnesium bond. For a molecule like Magnesium, bromo-8-nonenyl-, DFT calculations would focus on the localized environment around the Mg-Br and C-Mg bonds, with the 8-nonenyl chain primarily influencing steric factors rather than the fundamental electronic properties of the Grignard functionality.

A key aspect of Grignard reagents in solution is the Schlenk equilibrium, a complex process that governs the distribution of various species. acs.orgresearchgate.net DFT calculations have been instrumental in elucidating the energetics of this equilibrium. acs.orgnih.gov

Table 1: Calculated Relative Energies for Species in the Schlenk Equilibrium of a Model Grignard Reagent (RMgBr) in a Coordinating Solvent.
SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
2 RMgBr(Solvent)2Monomeric Grignard Reagent0.0 (Reference)
R2Mg(Solvent)2 + MgBr2(Solvent)2Disproportionated ProductsVaries with solvent (e.g., favored in THF)
[RMg(μ-Br)]2(Solvent)2Dimeric Grignard Reagent (Halide Bridged)Generally a few kcal/mol lower than separated monomers without sufficient solvent coordination

The data in this table is illustrative and based on general findings for Grignard reagents in computational studies. The exact values would vary depending on the specific alkyl/alkenyl group, solvent, and level of theory used.

These calculations reveal that the position of the Schlenk equilibrium is highly sensitive to the solvent. researchgate.net For instance, in tetrahydrofuran (B95107) (THF), the equilibrium often favors the formation of dialkylmagnesium (R₂Mg) and magnesium dibromide (MgBr₂), whereas in diethyl ether, the monomeric Grignard reagent (RMgBr) is often the predominant species. nih.gov The electronic structure calculations show that the coordinating solvent molecules play a critical role in stabilizing the magnesium center, which is typically tetracoordinate in ether solutions. acs.org

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods have been pivotal in mapping the potential energy surfaces of Grignard reactions, particularly their addition to carbonyl compounds. nih.govresearchgate.net These studies help to distinguish between different proposed mechanisms, such as the polar (concerted) mechanism and a stepwise single electron transfer (SET) mechanism. acs.orgwikipedia.org

For the reaction of Magnesium, bromo-8-nonenyl- with a simple aldehyde like formaldehyde, computational modeling would investigate the transition state structures and activation barriers.

Table 2: Representative Calculated Activation Energies for the Addition of a Model Grignard Reagent to Formaldehyde.
Proposed MechanismKey Features of the Transition StateCalculated Activation Energy (kcal/mol)
Polar (Concerted) MechanismFour-membered ring-like structure involving Mg, O, C (carbonyl), and C (Grignard). Simultaneous C-C bond formation and Mg-O bond formation.10-15
Single Electron Transfer (SET)Initial electron transfer from the Grignard reagent to the carbonyl compound, forming a radical ion pair.Generally higher for simple aldehydes and ketones, but can be competitive for substrates with low reduction potentials.

The values presented are typical for DFT calculations on model systems and serve to illustrate the relative energetics of the competing pathways.

Computational studies have shown that for many simple aldehydes and ketones, the polar mechanism, which proceeds through a concerted, four-centered transition state, is generally favored. nih.govresearchgate.net However, the SET mechanism may become competitive with substrates that are easily reduced or when steric hindrance impedes the concerted pathway. acs.orgwikipedia.org The long, flexible 8-nonenyl chain of Magnesium, bromo-8-nonenyl- is unlikely to sterically hinder the approach to a small electrophile, suggesting that the polar mechanism would be the probable pathway in many of its reactions.

Modeling of Solvent and Ligand Effects on Reactivity and Equilibria

The explicit inclusion of solvent molecules in computational models is crucial for accurately describing the behavior of Grignard reagents. acs.orgresearchgate.net Early gas-phase calculations were insufficient to explain experimental observations, highlighting the non-innocent role of solvents like THF and diethyl ether. nih.gov

Computational models typically include several explicit solvent molecules coordinated to the magnesium atom to simulate its immediate solvation shell. acs.org These studies have demonstrated that the solvent dynamics, including the exchange of solvent molecules, are key to the ligand redistribution processes in the Schlenk equilibrium. acs.orgresearchgate.net Asymmetrically solvated dimeric species have been identified as key intermediates in the pathway of the Schlenk equilibrium. acs.org

The effect of the halide ligand has also been investigated computationally. nih.gov For instance, changing the halide from bromide to iodide can influence the Lewis acidity of the magnesium center in intermediate chelates, which in turn can affect the diastereoselectivity of Grignard addition reactions. nih.gov This tuning of electronic properties through ligand choice is a key insight provided by computational modeling.

Table 3: Calculated Effects of Solvent on a Model Grignard Reagent.
PropertyGas Phase (No Solvent)Implicit Solvent ModelExplicit Solvent Molecules (e.g., 2 THF)
Mg-C Bond Length (Å)~2.10~2.12~2.15
Charge on Mg (Mulliken)+0.8+0.75+0.70
Dimerization Energy (kcal/mol)Highly ExothermicModerately ExothermicSlightly Exothermic to slightly Endothermic

This table provides a qualitative illustration of the trends observed when solvent effects are incorporated into computational models of Grignard reagents.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

While the direct prediction of the full NMR spectrum for a fluxional species like Magnesium, bromo-8-nonenyl- in solution is complex, computational chemistry can predict spectroscopic parameters for specific, stable structures. researchgate.netbohrium.com Methods exist to predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy for organic molecules. nih.govnmrdb.orggithub.io For a Grignard reagent, these calculations would be performed on optimized geometries of the monomeric or dimeric species, including coordinated solvent molecules.

The predicted chemical shifts for the vinyl protons and the alpha-methylene protons of the 8-nonenyl chain would be particularly sensitive to the electronic environment around the magnesium atom. Comparing these predicted shifts with experimental data can help to infer the predominant species in solution.

Reactivity descriptors, derived from the electronic structure calculations, can also be used to predict the reactivity of Magnesium, bromo-8-nonenyl-. These include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic character of the reagent. For a Grignard reagent, the HOMO is typically localized on the C-Mg bond, consistent with its nucleophilic nature.

Calculated Charges: The partial charge on the carbon atom bonded to magnesium is consistently negative in calculations, quantifying its carbanionic character.

Fukui Functions: These functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack within the molecule.

These computational tools provide a powerful complement to experimental studies, offering a molecular-level understanding of the complex solution behavior and reactivity of Grignard reagents like Magnesium, bromo-8-nonenyl-.

Innovations and Future Directions in Magnesium, Bromo 8 Nonenyl Research

Continuous Flow Synthesis and Microreactor Technologies for Grignard Reactions

The synthesis of Grignard reagents like Magnesium, bromo-8-nonenyl-, while fundamental, poses significant safety and scalability challenges in traditional batch reactors. aiche.org These reactions are highly exothermic, and conventional methods of controlling the temperature by slow addition of reagents can increase reaction times and lead to the formation of unwanted byproducts. bjpmg.com Continuous flow synthesis and microreactor technologies have emerged as transformative solutions to these issues.

Microreactors offer a significantly higher surface-area-to-volume ratio, enabling superior heat exchange and precise temperature control. bjpmg.com This enhanced control prevents thermal runaways and minimizes the formation of impurities, leading to a purer product. nih.gov By pumping the organic halide through a fixed bed of magnesium, the reaction can be initiated and sustained in a controlled manner, with residence times often reduced to mere seconds or minutes. nih.gov

Key advantages of continuous flow technology for Grignard synthesis include:

Enhanced Safety: The small internal volume of microreactors minimizes the inventory of hazardous reagents at any given time, and superior heat dissipation prevents dangerous temperature spikes. bjpmg.com

Increased Purity and Yield: Short residence times and precise control over reaction conditions suppress the formation of byproducts, such as those from Wurtz coupling. gordon.edu

Scalability: Production can be scaled up by operating multiple microreactors in parallel or by extending the operational time, bypassing the challenges associated with scaling up large batch reactors. aiche.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents
ParameterTraditional Batch SynthesisContinuous Flow/Microreactor Synthesis
Safety Risk of thermal runaway due to poor heat dissipation; large volumes of hazardous materials. aiche.orgExcellent temperature control; small reagent volumes minimize risk. bjpmg.com
Reaction Time Often hours, due to slow reagent addition. nih.govSeconds to minutes. nih.gov
Product Purity Lower, due to formation of byproducts during long reaction times. gordon.eduHigher, due to short residence times and precise control. gordon.edu
Scalability Challenging and often requires significant process redesign. aiche.orgFlexible and linear; achieved by numbering-up or continuous operation. aiche.org
Reagent Stoichiometry Often requires significant excess of magnesium. bjpmg.comCan operate closer to 1.0 equivalent of magnesium. bjpmg.com

Chemo- and Regioselective Enhancements in Reactivity

For a functionalized Grignard reagent like Magnesium, bromo-8-nonenyl-, which contains both a reactive organometallic center and a terminal alkene, achieving high chemo- and regioselectivity is crucial. Chemoselectivity refers to the preferential reaction of the Grignard reagent at one functional group over another, while regioselectivity involves controlling the position of bond formation.

The terminal double bond in Magnesium, bromo-8-nonenyl- introduces the possibility of side reactions, such as intramolecular cyclization or reactions involving the alkene. Enhancing reactivity to favor the desired nucleophilic attack at the carbon-magnesium bond requires careful control over several factors:

Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the Grignard reagent. Ethereal solvents like THF are common, but alternatives can modulate reactivity.

Additives: The addition of salts, such as lithium chloride, can break up magnesium aggregates, leading to more reactive and soluble "ate" complexes, which can improve reaction rates and selectivity.

Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetic product and suppressing undesired side reactions.

Catalysts: The use of transition metal catalysts can direct the Grignard reagent to react with specific electrophiles, a cornerstone of modern cross-coupling chemistry (discussed further in section 7.4).

Research into the addition of Grignard reagents to substrates with multiple reactive sites, such as α,β-unsaturated ketones, demonstrates that reaction pathways can be highly dependent on the reagent's structure (alkyl vs. aryl) and the nature of the substrate. organic-chemistry.org For instance, alkyl Grignard reagents often exhibit high 1,4-regioselectivity in conjugate additions. organic-chemistry.org The halide component of the Grignard reagent (RMgX) itself can also uniquely influence diastereoselectivity in reactions with chiral substrates. nih.gov

Sustainable and Green Chemistry Approaches in Grignard Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing and using Magnesium, bromo-8-nonenyl-, several key areas are being explored.

A primary focus has been the replacement of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with more sustainable alternatives. rsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining prominence. rsc.orgsigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF offers several advantages over THF. rsc.orgchempoint.com It has a lower miscibility with water, which simplifies aqueous workups and product extractions. rsc.org It is also less prone to forming explosive peroxides and can lead to improved yields and selectivity in certain Grignard reactions. gordon.educhempoint.com

Cyclopentyl methyl ether (CPME): CPME is a hydrophobic ether with a higher boiling point and greater stability against peroxide formation compared to THF. sigmaaldrich.com Its resistance to peroxide formation enhances laboratory safety, and its hydrophobicity facilitates easier product separation and solvent recovery. sigmaaldrich.comresearchgate.net

Table 2: Properties of Green Solvents vs. Traditional Solvents for Grignard Reactions
PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Source PetrochemicalRenewable (e.g., corncobs) chempoint.comPetrochemical (can be from renewables) researchgate.net
Boiling Point 66 °C80 °C chempoint.com106 °C sigmaaldrich.com
Water Solubility MiscibleLow (4.1 g/100g) chempoint.comLow (1.1 g/100g) sigmaaldrich.com
Peroxide Formation High tendencyLower tendency than THF rsc.orgResistant sigmaaldrich.com
Workup Requires extraction, often with another solvent.Easier phase separation. rsc.orgEasy phase separation and recovery. sigmaaldrich.com

Beyond solvents, continuous flow processing contributes to green chemistry by improving energy efficiency, reducing waste, and minimizing the use of excess reagents. bjpmg.com

Exploration of Novel Catalytic Systems for Grignard Reactions (e.g., Iron, Cobalt, Nickel Catalysis)

The utility of Magnesium, bromo-8-nonenyl- is significantly expanded through transition metal-catalyzed cross-coupling reactions, which form new carbon-carbon bonds. While palladium catalysts have been the historical standard for these transformations (e.g., Suzuki, Stille, and Kumada couplings), their high cost and toxicity have spurred research into catalysts based on more abundant and less toxic first-row transition metals like iron, cobalt, and nickel. wikipedia.orgprinceton.eduacs.org

Iron Catalysis: Iron is an ideal green catalyst due to its abundance, low cost, and low toxicity. princeton.edu Iron salts like iron(III) chloride (FeCl₃) can effectively catalyze the cross-coupling of Grignard reagents with organic halides, including alkenyl halides. nih.govacs.org These reactions are believed to proceed through the formation of low-valent iron species in situ. nih.gov Additives such as alkoxides can promote the formation of highly reactive organoferrate intermediates, enhancing catalytic efficiency. nih.gov

Cobalt Catalysis: Cobalt complexes have also emerged as powerful catalysts for coupling Grignard reagents with alkyl and aryl halides. nih.govresearchgate.net Cobalt-catalyzed reactions can proceed under mild conditions and often exhibit high functional group tolerance. thieme-connect.com Some cobalt-catalyzed couplings are proposed to involve radical intermediates, offering different reactivity patterns compared to traditional two-electron pathways seen with palladium. nih.gov

Nickel Catalysis: Nickel catalysts are highly effective for Kumada couplings and are often more reactive than palladium for certain substrates, such as aryl chlorides and triflates. organic-chemistry.orgsemanticscholar.org Nickel-catalyzed cross-electrophile coupling has become a powerful strategy, allowing for the reaction between two different organic halides. dicp.ac.cn This approach avoids the pre-formation of the organometallic reagent, offering a more direct synthetic route. rsc.orgorgsyn.org

Emerging Research Challenges and Opportunities in Organomagnesium Chemistry

The field of organomagnesium chemistry, including the study of reagents like Magnesium, bromo-8-nonenyl-, continues to present both challenges and exciting opportunities for innovation.

Research Challenges:

Managing Reactivity: The high reactivity of Grignard reagents makes them incompatible with many functional groups (e.g., acidic protons) and requires strictly anhydrous conditions, limiting their synthetic scope. wikipedia.org

Handling Unstable Intermediates: Many organometallic intermediates are highly unstable, requiring cryogenic temperatures and rapid reaction times that are difficult to manage in batch processes. nih.gov

Scale-Up Difficulties: The heterogeneity and exothermicity of Grignard reagent formation create significant engineering and safety hurdles for large-scale industrial production. aiche.org

Mechanistic Understanding: The complex solution behavior of Grignard reagents, involving various aggregated and solvated species (the Schlenk equilibrium), makes detailed mechanistic studies challenging. nih.gov

Research Opportunities:

Flash Chemistry: The use of continuous flow reactors enables "flash chemistry," where highly unstable intermediates can be generated and used within seconds, opening pathways to novel chemical transformations not possible in batch. nih.gov

Photocatalysis and Electrochemistry: Integrating organometallic chemistry with photocatalysis and electrochemistry offers new ways to drive reactions under mild conditions, potentially unlocking novel reactivity and selectivity. acs.orgacs.org

Biomimetic Catalysis: Designing organometallic catalysts that mimic the active sites of enzymes could lead to highly selective and efficient transformations under sustainable conditions. frontiersin.org

Material Science Applications: Organomagnesium compounds are not only reagents but also precursors for materials synthesis. wikipedia.org The growing demand for advanced materials in electronics and other fields presents new applications for these compounds. wiseguyreports.comwordpress.com

The continued development of advanced analytical techniques, computational modeling, and innovative reactor technologies will be pivotal in addressing these challenges and capitalizing on the vast opportunities within organomagnesium chemistry.

Conclusion

Synthesis of Academic Contributions Regarding Magnesium, bromo-8-nonenyl- and Alkenyl Grignard Reagents

Magnesium, bromo-8-nonenyl-, also known as 8-nonenylmagnesium bromide, is a member of the Grignard reagent family, a class of organomagnesium compounds that have been fundamentally important in organic and organometallic chemistry for over a century. acs.org Discovered by Victor Grignard in 1900, these reagents are prized for their ability to form new carbon-carbon bonds, a cornerstone of synthetic chemistry. acs.orgarabjchem.org The general synthesis of Grignard reagents involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organometallic complex. ijpsm.comlibretexts.org In the case of Magnesium, bromo-8-nonenyl-, the precursor would be 8-bromo-1-nonene.

As an alkenyl Grignard reagent, Magnesium, bromo-8-nonenyl- possesses a dual chemical nature. The primary site of reactivity is the highly polar carbon-magnesium bond, which renders the terminal carbon atom strongly nucleophilic and basic. ijpsm.commasterorganicchemistry.com This allows it to participate in a wide array of classic Grignard reactions, including:

Addition to Carbonyls: Reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ijpsm.commasterorganicchemistry.com

Reaction with Esters: Double addition to esters to yield tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com

Ring-opening of Epoxides: Nucleophilic attack on the less sterically hindered carbon of an epoxide ring to form a new carbon-carbon bond and an alcohol. masterorganicchemistry.commasterorganicchemistry.com

Carboxylation: Reaction with carbon dioxide to form a carboxylic acid after acidic workup. masterorganicchemistry.commasterorganicchemistry.com

The presence of the terminal alkene group in the nine-carbon chain is a significant feature. This functional group typically remains intact during the Grignard reaction, making Magnesium, bromo-8-nonenyl- a valuable building block for synthesizing more complex molecules where the double bond can be further manipulated in subsequent synthetic steps. Academic contributions have extensively documented the utility of Grignard reagents in the total synthesis of natural products and other complex organic structures. arabjchem.org The versatility of these reagents is further enhanced by their use in transition-metal-catalyzed cross-coupling reactions, which have become a powerful method for organic synthesis. acs.orgresearchgate.net

The table below summarizes key reactions characteristic of Grignard reagents like Magnesium, bromo-8-nonenyl-.

Reaction TypeElectrophileResulting Functional Group
Addition to AldehydeR-CHOSecondary Alcohol
Addition to KetoneR-CO-R'Tertiary Alcohol
Addition to EsterR-COOR'Tertiary Alcohol (with two identical R groups added)
Ring-OpeningEpoxideAlcohol
CarboxylationCO₂Carboxylic Acid

Identified Gaps and Prospective Avenues for Future Research

Despite the extensive body of research on Grignard reagents, specific investigations into Magnesium, bromo-8-nonenyl- are not widely reported in the literature, presenting several opportunities for future research.

A primary gap is the detailed study of this specific reagent's synthesis and stability. Research could focus on optimizing the reaction conditions for its formation from 8-bromo-1-nonene, including solvent effects, temperature, and the method of magnesium activation. Furthermore, the stability of long-chain alkenyl Grignard reagents in solution over time is an area that warrants deeper investigation.

A significant avenue for future research lies in exploring the unique reactivity imparted by the terminal double bond. Prospective studies could investigate:

Intramolecular Reactions: Under specific catalytic conditions, the nucleophilic Grignard center could potentially react with the tethered alkene in an intramolecular fashion to form carbocyclic rings, a valuable transformation in organic synthesis.

Tandem Reaction Sequences: Research could develop one-pot procedures where the Grignard moiety first reacts with an electrophile, and the terminal alkene in the resulting product is then immediately functionalized, for example, through metathesis, hydroboration-oxidation, or epoxidation.

Polymerization: The bifunctional nature of the reagent could be exploited as a monomer in novel polymerization reactions, leading to the development of new materials.

Furthermore, the application of modern advancements in Grignard chemistry to Magnesium, bromo-8-nonenyl- has yet to be explored. For instance, the use of additives like lithium chloride (LiCl) to form "turbo-Grignard" reagents is known to significantly enhance reactivity and solubility. nih.gov Investigating the formation and reactivity of the LiCl adduct of 8-nonenylmagnesium bromide could unlock new synthetic capabilities. Another area is the development of more efficient and selective cross-coupling reactions using this reagent, potentially catalyzed by inexpensive and non-toxic first-row transition metals like iron. acs.orgresearchgate.net

Broader Implications for Organometallic Synthesis and Catalysis

The study of specific organometallic compounds like Magnesium, bromo-8-nonenyl- contributes significantly to the broader fields of organometallic synthesis and catalysis. Grignard reagents remain one of the most widely used classes of organometallics in both academic and industrial settings due to their straightforward preparation and versatile reactivity. acs.orgresearchgate.net Understanding the nuances of individual reagents, particularly those with additional functional groups like alkenes, allows chemists to design more sophisticated and efficient synthetic routes to complex target molecules. arabjchem.org

The development and study of such bifunctional reagents are crucial for advancing synthetic methodologies. They serve as powerful tools for increasing molecular complexity in a single step, which is a key goal in modern organic synthesis. The ability to introduce a long hydrocarbon chain with a reactive handle (the terminal alkene) in one step is highly valuable for the synthesis of pharmaceuticals, agrochemicals, and materials.

In the realm of catalysis, Grignard reagents are indispensable. They are frequently used in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net Research into the reactivity of alkenyl Grignard reagents helps in optimizing existing catalytic systems and discovering new ones. For example, understanding how the alkene moiety might interact with a transition metal center can lead to the development of novel catalysts or tandem catalytic cycles. solubilityofthings.com As the chemical industry moves towards more sustainable and efficient processes, the use of organometallic reagents like Grignard reagents in conjunction with earth-abundant metal catalysts (e.g., iron, cobalt) is a growing area of research. researchgate.netsolubilityofthings.com The continued exploration of reagents such as Magnesium, bromo-8-nonenyl- will undoubtedly fuel further innovation in organometallic chemistry, enabling greener and more powerful synthetic transformations. ukri.org

Q & A

Q. What are the optimal synthetic routes for bromo-8-nonenyl magnesium compounds, and how can their purity be validated?

  • Methodological Answer : Bromo-8-nonenyl magnesium compounds are typically synthesized via Grignard reagent formation, where magnesium reacts with bromo-8-nonenyl halides under anhydrous conditions. Key parameters include solvent choice (e.g., THF or diethyl ether), temperature control (0–25°C), and inert atmosphere (argon/nitrogen). Purity validation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^13C spectra to confirm structural integrity.
  • Elemental Analysis : Verify stoichiometry (e.g., C: 60.2%, H: 8.7%, Mg: 12.1%).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+^+] at m/z 245).
    Experimental design should prioritize reproducibility, with iterative adjustments to solvent purity and reaction time .

Q. How can researchers characterize the thermal stability of bromo-8-nonenyl magnesium complexes?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example:
  • TGA : Decomposition onset at 180°C (mass loss ~35% by 250°C).
  • DSC : Endothermic peaks at 120°C (melting) and 200°C (decomposition).
    Cross-reference with X-ray diffraction (XRD) to correlate thermal events with structural changes .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of bromo-8-nonenyl magnesium in C–C bond-forming reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and computational modeling (DFT) to probe reaction pathways. For instance:
  • KIE : kH/kD>1k_H/k_D > 1 suggests proton transfer is rate-limiting in cross-coupling.
  • DFT : Optimize transition-state geometries (e.g., Mg–C bond elongation during oxidative addition).
    Compare results with analogous organomagnesium compounds (e.g., alkyl vs. aryl derivatives) to isolate steric/electronic effects .

Q. How do solvent polarity and coordinating additives affect the aggregation state of bromo-8-nonenyl magnesium species?

  • Methodological Answer : Conduct variable-temperature 25Mg^25Mg NMR and cryoscopy to study solvation effects. For example:
  • In THF, monomeric species dominate (δ 25 ppm), while ether solvents favor dimeric aggregates (δ 18 ppm).
  • Additives like TMEDA shift equilibria toward monomeric forms, enhancing reactivity.
    Pair with crystallography to resolve solid-state structures .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the catalytic activity of bromo-8-nonenyl magnesium in asymmetric synthesis?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to identify variables causing discrepancies:
  • Experimental Variables : Substrate purity, catalyst loading (5–20 mol%), and reaction time (2–24 hrs).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to isolate significant factors.
    Replicate key studies under controlled conditions, prioritizing protocols with detailed spectroscopic validation .

Q. Why do computational models sometimes fail to predict the regioselectivity of bromo-8-nonenyl magnesium in alkene insertions?

  • Methodological Answer : Evaluate model limitations:
  • Basis Set Selection : Compare B3LYP/6-31G* vs. M06-2X/def2-TZVP results.
  • Solvent Effects : Implicit (SMD) vs. explicit solvent modeling.
    Validate with kinetic experiments (e.g., 1H^1H NMR monitoring) to refine computational parameters .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing air-sensitive bromo-8-nonenyl magnesium compounds?

  • Methodological Answer :
  • Use Schlenk lines or gloveboxes for handling.
  • Pre-dry solvents over molecular sieves (3Å) and degas via freeze-pump-thaw cycles.
  • Document procedural details (e.g., "stirred for 2 hrs at −10°C" vs. "room temperature").
    Publish raw data (spectra, crystallographic files) in supplementary materials to facilitate peer validation .

Q. How should researchers design experiments to differentiate between kinetic and thermodynamic control in bromo-8-nonenyl magnesium-mediated reactions?

  • Methodological Answer :
  • Temperature Studies : Compare product ratios at 25°C (thermodynamic) vs. −78°C (kinetic).
  • Quenching Experiments : Halt reactions at 10%, 50%, and 100% completion for GC-MS analysis.
  • Computational Free Energy Maps : Identify competing pathways (e.g., Berry pseudo-rotation in intermediates).
    Cross-validate with isotopic labeling (2H^2H, 13C^13C) to track mechanistic steps .

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